molecular formula C19H17N3O3S B2529267 N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide CAS No. 313364-77-1

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2529267
CAS No.: 313364-77-1
M. Wt: 367.42
InChI Key: RQAXGPQWBHRIBI-UHFFFAOYSA-N
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Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This chemical scaffold is of significant interest in medicinal chemistry and pharmacological research, particularly for investigating the function of ligand-gated ion channels and metabolic enzymes . Compounds based on the N-(thiazol-2-yl)-benzamide structure have been identified as the first class of potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research-grade analogs like this one serve as valuable tools for elucidating the physiological role of ZAC, which remains poorly understood. Furthermore, structurally similar benzylidenehydrazinyl-substituted thiazole derivatives have been rationally designed as potent, double-digit nanomolar inhibitors of Human Dihydroorotate Dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway . This suggests potential research applications in immunology and oncology. The mechanism of action for related compounds is often state-dependent and non-competitive, indicating that they target allosteric sites, such as the transmembrane/intracellular domains of ion channels, to exert their inhibitory effects . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-nitro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-12(2)13-6-8-14(9-7-13)17-11-26-19(20-17)21-18(23)15-4-3-5-16(10-15)22(24)25/h3-12H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAXGPQWBHRIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The Hantzsch thiazole synthesis involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea. For this compound:

  • α-Halocarbonyl precursor : 4-(4-Isopropylphenyl)-2-bromoacetophenone (synthesized via Friedel-Crafts acylation of isopropylbenzene followed by bromination).
  • Thiourea : Acts as the sulfur and nitrogen source for thiazole ring formation.

Reaction conditions :

  • Solvent: Ethanol (reflux, 6–8 hours).
  • Stoichiometry: 1:1 molar ratio of α-bromoketone to thiourea.
  • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol/water (70:30 v/v).

Key analytical data :

  • Yield : 68–72%.
  • 1H-NMR (CDCl3) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 3.02 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 1.31 (d, J = 6.8 Hz, 6H, CH(CH3)2).

Industrial Adaptations

  • Continuous flow reactors : Enhance reaction homogeneity and reduce byproduct formation.
  • Catalytic additives : ZnCl2 (5 mol%) improves cyclization efficiency, boosting yields to 85%.

Acylation of Thiazol-2-amine with 3-Nitrobenzoyl Chloride

Schotten-Baumann Conditions

The 2-amine group of the thiazole intermediate undergoes acylation with 3-nitrobenzoyl chloride under mild conditions:

  • Reagents :
    • 3-Nitrobenzoyl chloride (1.2 equiv).
    • Base: Triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM).
  • Procedure :
    • Dissolve 4-(4-isopropylphenyl)thiazol-2-amine (1.0 equiv) in DCM at 0°C.
    • Add triethylamine dropwise, followed by 3-nitrobenzoyl chloride.
    • Stir at room temperature for 12 hours.
    • Quench with ice-water, extract with DCM, and dry over Na2SO4.

Optimization insights :

  • Excess acyl chloride ensures complete conversion, minimizing residual amine.
  • Lower temperatures (0–5°C) reduce racemization and hydrolysis risks.

Analytical validation :

  • 13C-NMR (DMSO-d6) : δ 165.2 (C=O), 153.1 (C–NO2), 141.5 (thiazole C-2), 91.8 (C–I, if present).
  • HPLC purity : >99.5% after recrystallization from methanol/water.

Alternative Catalytic Approaches

Ru(II)-catalyzed C–N bond formation, as demonstrated in ortho-amidation of benzothiazoles, offers a potential alternative for late-stage functionalization. However, this method remains experimental for nitrobenzamide derivatives due to competing nitration side reactions.

Industrial-Scale Production and Purification

Crystallization Protocols

  • Solvent system : Methanol/water (55°C dissolution, followed by incremental water addition).
  • Advantages :
    • Eliminates toxic acetonitrile used in prior art.
    • Achieves >99.5% purity with minimal yield loss (80–85% recovery).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Hantzsch + Acylation 68–72 99.5 High
Ru(II) Catalysis 45–50 98.0 Moderate

Key observations :

  • Classical Hantzsch synthesis remains superior for large-scale production due to established protocols and higher yields.
  • Catalytic methods, while innovative, require further development to match industrial efficiency.

Chemical Reactions Analysis

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .

Scientific Research Applications

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors involved in biological processes. For example, its antibacterial activity may result from inhibiting bacterial enzymes essential for cell wall synthesis. The anti-inflammatory activity could be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the thiazole ring, benzamide moiety, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Thiazole Substituent Benzamide Substituent Melting Point (°C) Key Spectral Data (1H NMR, IR) Source
Target Compound 4-(4-Isopropylphenyl) 3-Nitro Not reported Not reported -
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 4-(Pyridin-3-yl), 5-(morpholinomethyl) 3,4-Dichloro 178–180 δ 8.65 (s, 1H, pyridine), ν(C=O) 1663 cm⁻¹
4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide (TOZ5) 4-Methoxy-7-morpholino 4-Fluoro Not reported δ 7.85 (d, 2H, benzamide), δ 3.85 (s, 3H, OCH₃)
N-[4-(4-Methoxyphenyl)thiazol-2-yl]-N1-(azepin-2-yl)hydrazine hydrobromide 4-(4-Methoxyphenyl) Hydrazine-linked azepine Not reported Cardioprotective activity data

Key Observations :

  • Electronic Effects : The 3-nitro group on the benzamide may confer stronger electron-withdrawing effects than chloro (4d) or fluoro (TOZ5) substituents, influencing reactivity and binding interactions .

Spectral Trends :

  • IR Spectroscopy: ν(C=O) for benzamides appears at ~1660–1680 cm⁻¹ (e.g., 1663 cm⁻¹ for 4d), while ν(NO₂) in the target compound would likely appear at ~1520–1350 cm⁻¹ .
  • 1H NMR : Pyridinyl protons in analogs (e.g., 4d) resonate at δ 8.6–8.7, whereas isopropyl groups in the target compound would show δ 1.2–1.4 (CH(CH₃)₂) .

Antimicrobial Activity :

  • Analogs with electron-withdrawing groups (e.g., –NO₂, –Cl) exhibit enhanced antimicrobial activity. For example, 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide shows MICs of 13–27 µmol/L against S. aureus and E. coli . The target compound’s nitro group may similarly improve activity.

Cardioprotective Activity :

  • N-[4-(4-Methoxyphenyl)thiazol-2-yl] derivatives demonstrate superior cardioprotective effects compared to reference drugs like Levocarnitine, suggesting that aryl-thiazole scaffolds are pharmacologically promising .

Challenges and Discrepancies

  • Substituent Position : Antimicrobial activity in is highly dependent on substituent position (e.g., para-nitro vs. meta-chloro), which complicates direct comparisons .

Biological Activity

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide is a thiazole derivative with notable biological activities. This compound has been the subject of various studies due to its potential applications in medicinal chemistry, particularly in the fields of antibacterial, antifungal, anti-inflammatory, and antitumor research.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, an isopropylphenyl substituent, and a nitrobenzamide moiety. The thiazole ring contributes to its biological activity, while the nitro group enhances its reactivity and potential for further chemical modifications.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of protein synthesis pathways.

Antifungal Activity

The compound also demonstrates antifungal properties. In vitro studies have shown activity against several fungal pathogens, including Candida albicans and Aspergillus niger. The antifungal mechanism is thought to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions it as a potential candidate for treating inflammatory conditions.

Antitumor Activity

In cancer research, this compound has shown promise as an antitumor agent. It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has been effective against breast cancer and leukemia cell lines.

Research Findings and Case Studies

The following table summarizes key findings from studies on this compound:

Activity Tested Organisms/Cell Lines IC50/Minimum Inhibitory Concentration (MIC) Mechanism of Action
AntibacterialE. coli, S. aureusMIC: 16 µg/mLDisruption of cell wall synthesis
AntifungalC. albicans, A. nigerMIC: 8 µg/mLInhibition of ergosterol biosynthesis
Anti-inflammatoryHuman macrophagesIC50: 25 µMInhibition of COX and pro-inflammatory cytokines
AntitumorMCF-7 (breast cancer), HL-60 (leukemia)IC50: 10 µM (MCF-7), 15 µM (HL-60)Induction of apoptosis, cell cycle arrest

Synthesis and Industrial Applications

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Through Hantzsch thiazole synthesis.
  • Introduction of Isopropylphenyl Group : Via Friedel-Crafts alkylation.
  • Nitration : Using concentrated nitric acid to introduce the nitro group.

These synthetic routes can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

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